4-((1H-Naphtho[2,3-d]imidazol-2-yl)methyl)aniline
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Overview
Description
4-((1H-Naphtho[2,3-d]imidazol-2-yl)methyl)aniline is a complex organic compound that features a naphthoimidazole core linked to an aniline group. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties. Imidazole derivatives have been extensively studied due to their presence in many biologically active molecules and their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Naphtho[2,3-d]imidazol-2-yl)methyl)aniline typically involves multi-step organic reactions One common method starts with the formation of the naphthoimidazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((1H-Naphtho[2,3-d]imidazol-2-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
4-((1H-Naphtho[2,3-d]imidazol-2-yl)methyl)aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-((1H-Naphtho[2,3-d]imidazol-2-yl)methyl)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which may play a role in its biological activity. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-4-yl)aniline: Another imidazole derivative with similar structural features.
1-Alkyl-2-methyl-1H-naphtho[2,3-d]imidazole-4,9-dione: A naphthoimidazole derivative with different substituents.
Uniqueness
4-((1H-Naphtho[2,3-d]imidazol-2-yl)methyl)aniline is unique due to its specific combination of a naphthoimidazole core and an aniline group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H15N3 |
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Molecular Weight |
273.3 g/mol |
IUPAC Name |
4-(1H-benzo[f]benzimidazol-2-ylmethyl)aniline |
InChI |
InChI=1S/C18H15N3/c19-15-7-5-12(6-8-15)9-18-20-16-10-13-3-1-2-4-14(13)11-17(16)21-18/h1-8,10-11H,9,19H2,(H,20,21) |
InChI Key |
TYKIKQYJBYCZDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CC4=CC=C(C=C4)N |
Origin of Product |
United States |
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